molecular formula C13H15BrN2 B598004 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole CAS No. 1199773-22-2

5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole

Cat. No.: B598004
CAS No.: 1199773-22-2
M. Wt: 279.181
InChI Key: WTLYFSPRQFBUHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that imidazole derivatives have shown good antimicrobial potential , suggesting that they may target microbial cells.

Mode of Action

Imidazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of microbes .

Biochemical Pathways

Given the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition or death.

Result of Action

Based on the antimicrobial potential of imidazole derivatives , it can be inferred that the compound may lead to the inhibition or death of microbial cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups . Another method involves the use of copper-catalyzed [3 + 2] cycloaddition reactions, which provide multisubstituted imidazoles in good yields and high regioselectivity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nickel Catalysts: Used in the cyclization of amido-nitriles.

    Copper Catalysts: Used in [3 + 2] cycloaddition reactions.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .

Scientific Research Applications

5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole has several scientific research applications, including:

Comparison with Similar Compounds

  • 6-Bromo-1H-benzimidazole
  • 5-Bromo-7-azaindole
  • 2-Bromo-3-pyridinecarboxaldehyde

Comparison: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-1-cyclohexylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLYFSPRQFBUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682042
Record name 5-Bromo-1-cyclohexyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-22-2
Record name 5-Bromo-1-cyclohexyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199773-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-cyclohexyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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